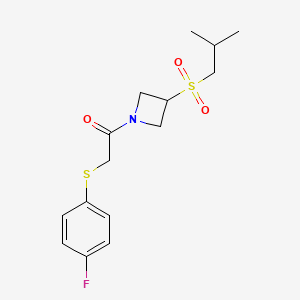

2-((4-Fluorophenyl)thio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Description

2-((4-Fluorophenyl)thio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a fluorinated aromatic compound featuring a thioether-linked 4-fluorophenyl group and a substituted azetidine ring bearing an isobutylsulfonyl moiety. Its synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous procedures for structurally related ethanones .

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO3S2/c1-11(2)10-22(19,20)14-7-17(8-14)15(18)9-21-13-5-3-12(16)4-6-13/h3-6,11,14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUQHYFCOJPMCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)thio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Thioether Linkage: The reaction between 4-fluorothiophenol and an appropriate electrophile, such as an alkyl halide, under basic conditions to form the thioether linkage.

Azetidine Ring Formation: The cyclization of an appropriate precursor to form the azetidine ring, often involving the use of a strong base and a suitable leaving group.

Sulfonylation: Introduction of the isobutylsulfonyl group through a sulfonylation reaction, typically using isobutylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)thio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-((4-Fluorophenyl)thio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a chemical of interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Molecular Formula

- Chemical Formula : C14H18FNO2S

- Molecular Weight : 285.36 g/mol

Structural Features

The compound contains several functional groups, including:

- A fluorophenyl moiety that enhances lipophilicity and biological activity.

- An azetidine ring, which is often associated with various pharmacological properties.

- A sulfonyl group that may contribute to the compound's reactivity and interaction with biological targets.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly in designing novel therapeutics for various diseases.

Case Studies

- Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of azetidine have been studied for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Studies have shown that compounds containing thioether groups can exhibit significant antibacterial activity. The incorporation of the 4-fluorophenyl group may enhance this activity due to increased electron density.

Neuropharmacology

Given the presence of the azetidine ring, this compound may also be explored for its neuropharmacological effects.

Research Insights

- Cognitive Enhancement : Some azetidine derivatives have been reported to improve cognitive functions in animal models. This suggests that this compound could be a candidate for further studies targeting neurodegenerative diseases.

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions, making it a valuable target for synthetic chemists interested in developing new methodologies.

Synthesis Overview

- Starting Materials : The synthesis typically begins with commercially available fluorophenyl derivatives and involves the formation of the azetidine ring through cyclization reactions.

- Yield Optimization : Research has focused on optimizing reaction conditions to improve yields and reduce by-products, which is crucial for large-scale synthesis.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl and sulfonyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Structural and Functional Insights

- Azetidine vs.

- Sulfonyl Group Positioning : The isobutylsulfonyl group in the target compound may improve solubility and metabolic stability relative to phenylsulfonyl groups in triazole analogs .

- Fluorophenyl Moieties : All compounds leverage fluorinated aromatic groups for electronic modulation and lipophilicity, though the target’s single 4-fluorophenyl group contrasts with multi-fluorinated systems in Compound 5 .

Research Findings and Implications

Crystallographic and Conformational Data

- Compound 5 exhibits near-planar conformations with one fluorophenyl group perpendicular to the molecular plane, suggesting steric flexibility . This contrasts with the rigid azetidine ring in the target compound.

Biological Activity

The compound 2-((4-Fluorophenyl)thio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone , with the CAS number 1797846-10-6 , is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₅H₂₀FNO₃S₂

- Molecular Weight : 345.5 g/mol

- Structure : The compound features a thioether linkage and an azetidine ring, which may contribute to its biological activity.

Biological Activity

The biological activity of this compound has been investigated in various studies, indicating potential therapeutic applications. Below are key findings from the literature:

Anticancer Activity

Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of azetidine have been studied for their ability to inhibit cancer cell proliferation. A study on related compounds demonstrated that similar structures could induce apoptosis in cancer cells through mechanisms involving caspase activation and PARP inhibition .

Antimicrobial Properties

Compounds containing thioether groups often exhibit antimicrobial activity. A related study indicated that thioether-containing compounds showed moderate to significant efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Pharmacological Profile

The pharmacological profile of this compound suggests potential as a drug candidate in treating diseases characterized by dysregulated cell growth or infection. In silico studies have indicated favorable interactions with biological targets such as enzymes involved in cancer progression and bacterial metabolism .

Data Table: Summary of Biological Activities

Case Studies

- Azetidine Derivatives in Cancer Therapy : A study explored the anticancer effects of azetidine derivatives, highlighting the role of structural modifications in enhancing potency against breast cancer cell lines. The IC50 values were reported as low as 18 μM for some derivatives, indicating promising therapeutic potential .

- Thioether Compounds and Bacterial Resistance : Another investigation focused on thioether-containing compounds, revealing their effectiveness against resistant bacterial strains. The study emphasized the importance of the thioether functionality in mediating antimicrobial activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the (4-fluorophenyl)thio moiety into ethanone-based compounds?

- Methodological Answer : The (4-fluorophenyl)thio group can be introduced via nucleophilic aromatic substitution or alkylation reactions. For example, thiol-containing intermediates may react with halogenated aromatic precursors under basic conditions. Evidence from analogous compounds (e.g., 1-(3-fluoro-4-propoxyphenyl)ethanone) highlights Friedel-Crafts acylation with Lewis acid catalysts (e.g., AlCl₃) to functionalize aromatic rings . Thiol-ether formation can also be achieved using disulfide intermediates or coupling agents like Mitsunobu conditions for stereospecific reactions.

Q. How can the crystal structure of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with refinement tools like SHELXL is the gold standard. SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement) enable precise determination of bond lengths, angles, and stereochemistry. For sulfonyl and azetidine moieties, high-resolution data collection (λ < 1 Å) and twin-detection algorithms in SHELX are critical to resolving complex torsional angles .

Q. What purification techniques are effective for isolating this compound post-synthesis?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradients) is commonly used. For thermally stable compounds, fractional distillation based on boiling point data (e.g., NIST-reported Tₖ for analogous fluorophenyl ethanones: ~469 K) can be employed . Recrystallization using polar aprotic solvents (e.g., DMSO or DMF) may improve purity for sulfonyl-containing derivatives.

Advanced Research Questions

Q. How can discrepancies in NMR or mass spectrometry data during characterization be resolved?

- Methodological Answer : Contradictions between experimental and theoretical spectra (e.g., unexpected splitting in ¹H-NMR) often arise from dynamic effects or impurities. Strategies include:

- Variable-temperature NMR to identify conformational exchange.

- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm molecular ion peaks.

- Computational validation using DFT (e.g., Gaussian, ORCA) to simulate NMR chemical shifts and compare with experimental data .

Q. What computational methods predict the sulfonyl group's impact on the compound's reactivity or binding affinity?

- Methodological Answer : Density Functional Theory (DFT) can model electronic effects (e.g., sulfonyl group electron-withdrawing properties) on reaction pathways. Molecular docking (e.g., AutoDock Vina) or Molecular Dynamics (MD) simulations assess interactions with biological targets (e.g., enzymes). For example, USP14 inhibitors with fluorophenyl groups (see IU1 analogs) use docking to map binding pockets .

Q. How to design a study investigating this compound's potential as a protease inhibitor?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition kinetics (IC₅₀, Kᵢ).

- Structural Analysis : Co-crystallize the compound with the target protease (e.g., trypsin-like proteases) and refine using SHELX .

- SAR Studies : Synthesize analogs with modified sulfonyl or azetidine groups to identify critical pharmacophores .

Q. What challenges arise in achieving enantiomeric purity for the azetidin-1-yl moiety, and how can they be mitigated?

- Methodological Answer : Azetidine rings often exhibit ring strain, complicating chiral resolution. Solutions include:

- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during ring closure.

- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) for enantiomer separation.

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.